molecular formula C19H18N4O B2569995 1-Benzyl-4-quinoxalin-2-ylpiperazin-2-one CAS No. 2415565-91-0

1-Benzyl-4-quinoxalin-2-ylpiperazin-2-one

Cat. No. B2569995
CAS RN: 2415565-91-0
M. Wt: 318.38
InChI Key: ZHWPBSJAOJTBRW-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are a class of nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemical moieties for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. For instance, a visible-light promoted riboflavin-catalyzed direct benzylation of substituted quinoxalin-2-ones has been developed under mild conditions . This method uses readily available benzyl bromides as alkylating reagents and environmentally friendly and inexpensive riboflavin (vitamin B2) as a green organic photocatalyst .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be analyzed using various methods. For instance, MolView, a structural formula editor and a 3D model viewer, can be used to convert the molecule into a 3D model .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, a direct sp3 C–H amination of cyclic amines (dihydroquinoxalinones and dihydrobenzoxazinones) with dialkyl azo dicarboxylates has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by several factors, including their specific structure and the conditions under which they are synthesized .

Future Directions

The future directions in the research and development of quinoxaline derivatives are promising. They are being explored for their potential applications in various fields, including medicine, electronics, agriculture, and food production .

properties

IUPAC Name

1-benzyl-4-quinoxalin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWPBSJAOJTBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one

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